
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one" is a complex organic molecule with potential applications in various scientific fields. It is an interesting subject for chemical synthesis and analysis due to its unique structure, which combines several functional groups that can participate in diverse reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of 3,4-dihydroisoquinoline: : The initial step often involves the synthesis of 3,4-dihydroisoquinoline. This can be achieved through Pictet-Spengler condensation, where an amino acid or aldehyde condenses with a phenyl ethylamine in the presence of an acid.
Formation of the Pyrrolidinyl Group: : The next step involves the introduction of the pyrrolidinyl group. This is typically done by reacting the 3,4-dihydroisoquinoline with a suitable pyrrolidine derivative under reductive amination conditions.
Coupling with 2-methoxynaphthalen-1-yl: : The final step is the coupling of the intermediate with 2-methoxynaphthalen-1-yl-propan-1-one. This step may require conditions such as palladium-catalyzed cross-coupling reactions (like Suzuki or Heck reactions).
Industrial Production Methods
Industrial production would involve scaling up these reactions, ensuring purity and consistency in batch production, often requiring the use of continuous flow reactors for better control over reaction conditions.
Analyse Des Réactions Chimiques
Oxidation: : The compound can undergo oxidation, particularly at the methoxy naphthyl group, potentially leading to the formation of naphthoquinones under strong oxidative conditions.
Reduction: : The ketone group in the compound can be reduced to secondary alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : The methoxy group can be substituted through nucleophilic aromatic substitution, particularly with strong nucleophiles.
Common reagents include:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Nucleophiles: Sodium methoxide (NaOMe), Sodium ethoxide (NaOEt)
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry research.
Biology
It may exhibit biological activity, such as binding to specific receptors or enzymes, making it a candidate for drug discovery and development.
Medicine
Potential therapeutic applications could include the study of its pharmacological effects and development as a pharmaceutical agent for treating certain conditions.
Industry
In industrial applications, this compound might be used as an intermediate in the synthesis of dyes, pigments, or other organic materials.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects would depend on its specific biological or chemical context. For instance, if it is a drug candidate, it might interact with specific receptors or enzymes, influencing pathways involved in disease processes. Molecular docking studies and in vitro assays would be essential to elucidate these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one: : Similar structure but contains a piperidine ring instead of a pyrrolidine ring.
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)morpholin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one: : Contains a morpholine ring which could alter its chemical properties and reactivity.
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-3-(naphthalen-1-yl)propan-1-one: : Lacks the methoxy group on the naphthyl moiety, which could affect its electronic properties and reactivity.
Uniqueness
The compound's unique structure, combining the 3,4-dihydroisoquinoline and pyrrolidine with a methoxy naphthyl group, gives it distinct reactivity and potential applications that differ from its similar counterparts. The presence of multiple functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Hope this deep dive was useful to you! Anything specific you want to delve further into?
Propriétés
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-31-26-12-10-21-7-4-5-9-24(21)25(26)11-13-27(30)29-17-15-23(19-29)28-16-14-20-6-2-3-8-22(20)18-28/h2-10,12,23H,11,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCMXXFBZVXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
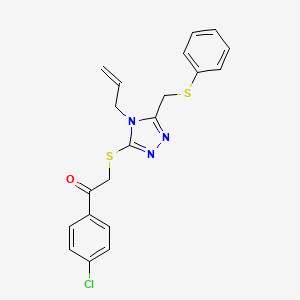
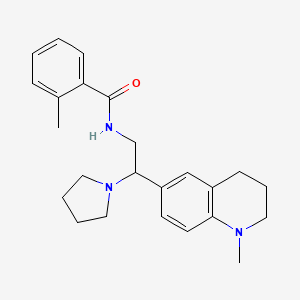
![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)

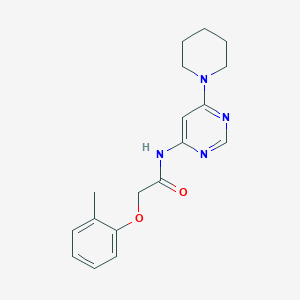
![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2629918.png)
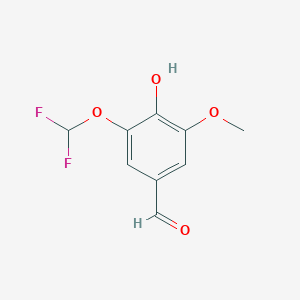
![1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2629922.png)
![1-[(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2629924.png)
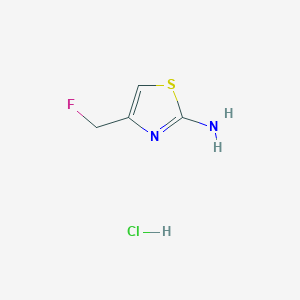
![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2629927.png)
![rac-(3R,3aS,6aS)-3-amino-hexahydro-2H-cyclopenta[b]furan-2-one hydrochloride](/img/structure/B2629928.png)
